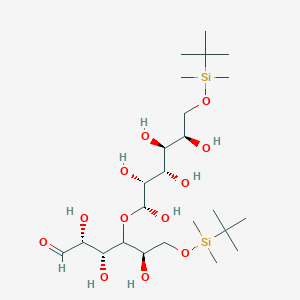

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic glycosylation reagent commonly used in the synthesis of oligosaccharides and sugar derivatives . This compound is known for its high purity and can be custom synthesized to meet specific requirements . It plays a crucial role in carbohydrate chemistry, particularly in the preparation of complex oligosaccharides.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves the sequential treatment of lactal derivatives with tert-butyldiphenylsilyl chloride (TBDPSCl) in dry pyridine at room temperature for 6–8 hours . It is essential to evaporate dry pyridine from the starting materials 2–3 times before adding the silylating reagent (TBDPSCl) to ensure the reaction’s success .

Industrial Production Methods

While specific industrial production methods for 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal are not widely documented, the compound’s high purity and custom synthesis capabilities suggest that it can be produced on a large scale to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the compound’s structure, leading to new products.

Substitution: Substitution reactions, particularly involving the silyl groups, are common in the compound’s chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include tert-butyldiphenylsilyl chloride (TBDPSCl), pyridine, and other silylating agents . Reaction conditions typically involve room temperature and dry solvents to ensure the desired outcomes .

Major Products

The major products formed from the reactions of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include various silylated derivatives and oligosaccharides, which are essential in carbohydrate chemistry .

Aplicaciones Científicas De Investigación

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal has several scientific research applications, including:

Chemistry: It is used in the synthesis of complex oligosaccharides and sugar derivatives.

Biology: The compound’s derivatives are studied for their biological activities and potential therapeutic applications.

Medicine: Research into the compound’s medicinal properties, particularly in drug development, is ongoing.

Mecanismo De Acción

The mechanism of action of 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal involves its role as a glycosylation reagent. It facilitates the formation of glycosidic bonds in oligosaccharide synthesis by acting as a donor or acceptor in glycosylation reactions . The compound’s silyl groups protect specific hydroxyl groups, allowing for selective reactions and the formation of desired products .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal include:

Uniqueness

6,6’-Di-O-(tert-butyldimethylsilyl)-D-lactal is unique due to its high purity and custom synthesis capabilities . Its specific silylation pattern allows for selective reactions, making it a valuable reagent in carbohydrate chemistry .

Actividad Biológica

6,6'-Di-O-(tert-butyldimethylsilyl)-D-lactal is a synthetic compound derived from D-lactic acid, which has garnered attention in the field of organic chemistry and biochemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound is characterized by the presence of two tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-lactic acid. This modification enhances the lipophilicity of the molecule, potentially influencing its bioavailability and interaction with biological systems.

Antiviral Activity

Recent studies have indicated that this compound exhibits antiviral properties. In particular, it has been cited in research focusing on differential TLR-ERK1/2 activity, which promotes responses to viral ssRNA and dsRNA mimics . This suggests a role in modulating immune responses against viral infections.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. For instance, it may interact with glycosidases and other enzymes involved in carbohydrate metabolism. Such interactions could have implications for metabolic disorders and diabetes management.

Case Studies

- Antiviral Mechanisms : A study highlighted the compound's ability to activate Toll-like receptor pathways, leading to enhanced immune responses against viral pathogens. The modulation of ERK1/2 signaling pathways was particularly noted as a significant mechanism through which the compound exerts its effects .

- Enzymatic Activity : Research has shown that this compound can inhibit certain glycosidases. This inhibition was linked to alterations in cellular metabolism and potential therapeutic applications in conditions like obesity and type 2 diabetes .

- Synthesis and Characterization : The synthesis of this compound has been described in various literature, emphasizing its utility in organic synthesis and potential applications in medicinal chemistry .

Data Summary

Propiedades

IUPAC Name |

(2R,3R,5R)-6-[tert-butyl(dimethyl)silyl]oxy-4-[(1R,2R,3S,4S,5R)-6-[tert-butyl(dimethyl)silyl]oxy-1,2,3,4,5-pentahydroxyhexoxy]-2,3,5-trihydroxyhexanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52O12Si2/c1-23(2,3)37(7,8)34-12-15(27)17(29)19(31)20(32)22(33)36-21(18(30)14(26)11-25)16(28)13-35-38(9,10)24(4,5)6/h11,14-22,26-33H,12-13H2,1-10H3/t14-,15+,16+,17-,18+,19-,20+,21?,22+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVESDHUFJKYMIH-ZJJZJOARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(C(C(C(O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H]([C@H](O)OC([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52O12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.